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Compound of Interest

Compound Name: Sgc-cbp30

Cat. No.: B15604191

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SGC-CBP30, a potent and
selective inhibitor of the CREB-binding protein (CBP) and p300 bromodomains, in various in
vitro assays. This document includes recommended concentration ranges, detailed
experimental protocols, and an overview of the key signaling pathways influenced by
CBP/p300 inhibition.

Introduction to SGC-CBP30

SGC-CBP30 is a chemical probe that competitively binds to the acetyl-lysine binding pocket of
the CBP and p300 bromodomains.[1][2] By inhibiting the interaction between CBP/p300 and
acetylated histones, SGC-CBP30 disrupts the recruitment of these coactivators to chromatin,
leading to the modulation of gene transcription.[3] Its selectivity for CBP/p300 over other
bromodomain families, particularly the BET family, makes it a valuable tool for dissecting the
specific roles of these coactivators in health and disease.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro potency and cellular efficacy of SGC-
CBP30 across various assays. These values can serve as a starting point for experimental
design.
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Assay Type Target Parameter Value (nM) Reference(s)
Biochemical
Assays
AlphaScreen CREBBP (CBP) IC50 21 [2][5]
EP300 (p300) IC50 38 [2][5]
Isothermal
Titration CREBBP (CBP) Kd 21
Calorimetry (ITC)
EP300 (p300) Kd 32
Biolayer
Interferometry EP300 (p300) Kd 47 [4]
(BLI)
Cellular Assays
CBP-Histone
NanoBRET _ EC50 280 [6]
H3.3 Interaction
Luciferase
Reporter Assay Endogenous p53  IC50 1500 [5]
(p53 activity)
QuantiGene Plex
Endogenous c-
Assay (MYC EC50 2700 [5]
_ MYC
expression)
Cell Viability
(various cancer GI50 < 3000 [6]
cell lines)
Fluorescence
Recovery After CBP )
_ , Effective Conc. 1000
Photobleaching Bromodomain

(FRAP)

Signaling Pathways Involving CBP/p300
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CBP and p300 are critical coactivators in numerous signaling pathways that regulate cell
growth, differentiation, and apoptosis. SGC-CBP30 can be used to probe the involvement of
these coactivators in pathways such as:

o TGF-§ Signaling: CBP/p300 interact with SMAD proteins to regulate the transcription of
TGF-[3 target genes involved in cell fate determination and extracellular matrix remodeling.

e NF-kB Signaling: CBP/p300 are recruited by NF-kB to acetylate histones at the promoters of
pro-inflammatory and survival genes, thereby activating their transcription.

e p53 Signaling: CBP/p300 acetylate p53, enhancing its stability and transcriptional activity in
response to cellular stress, leading to cell cycle arrest or apoptosis.
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CBP/p300 in the TGF- Signaling Pathway.
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CBP/p300 in the NF-kB Signaling Pathway.
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CBP/p300 in the p53 Signaling Pathway.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of SGC-
CBP30. It is recommended to empirically determine the optimal concentrations for your specific
assay conditions.
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AlphaLISA (Amplified Luminescent Proximity
Homogeneous Assay)

This protocol describes a competitive binding assay to measure the inhibition of the CBP
bromodomain interaction with an acetylated histone peptide by SGC-CBP30.

Click to download full resolution via product page

AlphaLISA Experimental Workflow.

Materials:

e Recombinant GST-tagged CBP bromodomain
 Biotinylated acetylated histone H4 peptide (e.g., H4K16ac)
e SGC-CBP30

o AlphaLISA Glutathione Acceptor beads

» Streptavidin-coated Donor beads

o AlphaLISA Assay Buffer

o 384-well white microplates

Procedure:

o Reagent Preparation:

o Prepare a 2X solution of GST-CBP bromodomain and a 2X solution of biotinylated acetyl-
histone peptide in AlphaLISA Assay Buffer. The final concentrations should be empirically
determined but a starting point of 20 nM for each is recommended.
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o Prepare a serial dilution of SGC-CBP30 in DMSO, and then dilute further in AlphaLISA
Assay Buffer to create a 4X working solution series.

o Assay Plate Setup:

[¢]

Add 5 pL of the 4X SGC-CBP30 dilution series or vehicle control (DMSO in assay buffer)
to the wells of a 384-well plate.

o

Add 5 pL of the 2X GST-CBP bromodomain solution to each well.

[e]

Add 5 pL of the 2X biotinylated acetyl-histone peptide solution to each well.

o

Mix gently and incubate for 30 minutes at room temperature.
o Bead Addition:

o Prepare a 4X mix of AlphaLISA Glutathione Acceptor beads and Streptavidin-coated
Donor beads in AlphaLISA Assay Buffer (final concentration of 20 pg/mL each).

o Add 5 pL of the bead mixture to each well.

e Incubation and Reading:
o Incubate the plate in the dark at room temperature for 60 minutes.
o Read the plate on an AlphaLISA-compatible plate reader.

o Data Analysis:

o Calculate the percentage of inhibition for each SGC-CBP30 concentration relative to the
DMSO control.

o Plot the percentage of inhibition against the logarithm of the SGC-CBP30 concentration
and fit the data to a four-parameter logistic equation to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay

© 2025 BenchChem. All rights reserved. 6/15 Tech Support


https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

This protocol outlines a TR-FRET assay to measure the disruption of the CBP bromodomain-
acetylated peptide interaction by SGC-CBP30.[7][8]

Materials:

Recombinant His-tagged CBP bromodomain
 Biotinylated acetylated histone H4 peptide

e SGC-CBP30

e Europium-labeled anti-His antibody (Donor)

o Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)
e TR-FRET Assay Buffer

o 384-well black microplates

Procedure:

e Reagent Preparation:

o Prepare a 2X solution of His-tagged CBP bromodomain and a 2X solution of biotinylated
acetyl-histone peptide in TR-FRET Assay Buffer. Optimal concentrations should be
determined empirically (e.g., starting at 10-50 nM).

o Prepare a serial dilution of SGC-CBP30 in DMSO, followed by dilution in TR-FRET Assay
Buffer to a 4X working concentration.

o Assay Plate Setup:

[¢]

Add 5 pL of the 4X SGC-CBP30 dilution series or vehicle control to the wells.

[¢]

Add 5 pL of the 2X His-tagged CBP bromodomain solution.

[e]

Add 5 pL of the 2X biotinylated acetyl-histone peptide solution.

o

Mix and incubate for 30 minutes at room temperature.
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o Detection Reagent Addition:

o Prepare a 4X mix of Europium-labeled anti-His antibody and Streptavidin-APC in TR-
FRET Assay Buffer.

o Add 5 L of the detection mix to each well.
e Incubation and Reading:
o Incubate the plate for 60 minutes at room temperature, protected from light.

o Read the plate on a TR-FRET compatible plate reader with an excitation wavelength of
~340 nm and emission wavelengths of 620 nm (Europium) and 665 nm (APC).

o Data Analysis:
o Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

o Determine the IC50 value as described for the AlphaLISA assay.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of SGC-CBP30 to the CBP bromodomain,
allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (AH).
[O1[10][11]

Materials:

o Purified CBP bromodomain protein

e SGC-CBP30

e |ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NacCl), degassed
 Isothermal Titration Calorimeter

Procedure:

e Sample Preparation:
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o Dialyze the purified CBP bromodomain protein against the ITC buffer overnight to ensure
buffer matching.

o Dissolve SGC-CBP30 in the final dialysis buffer to the desired concentration. It is crucial
that the buffer for the protein and the ligand are identical.

o Determine the accurate concentrations of the protein and SGC-CBP30.

o Degas both the protein and SGC-CBP30 solutions immediately before the experiment.

e ITC Experiment Setup:

o Load the CBP bromodomain solution (e.g., 10-20 pM) into the sample cell of the
calorimeter.

o Load the SGC-CBP30 solution (e.g., 100-200 puM) into the injection syringe.
o Set the experimental temperature (e.g., 25 °C).
e Titration:

o Perform an initial injection of a small volume (e.g., 0.5 pL) to avoid artifacts from syringe
insertion, and discard this data point during analysis.

o Perform a series of subsequent injections (e.g., 20-30 injections of 1-2 uL each) with
sufficient spacing between injections to allow the signal to return to baseline.

e Control Experiment:

o Perform a control titration by injecting SGC-CBP30 into the buffer alone to measure the
heat of dilution.

e Data Analysis:
o Subtract the heat of dilution from the binding data.

o Integrate the heat signal for each injection and plot the molar heat change against the
molar ratio of SGC-CBP30 to CBP bromodomain.
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o Fit the data to a suitable binding model (e.g., one-site binding model) to determine the Kd,
n, and AH.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of SGC-CBP30 with its target protein (CBP or p300)
in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.
[12][13][14][15][16]
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CETSA Experimental Workflow.
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Materials:
e Cellline of interest
e SGC-CBP30
e DMSO (vehicle control)
e Phosphate-buffered saline (PBS)
e Lysis buffer with protease inhibitors
e PCR tubes or 96-well PCR plates
e Thermal cycler
o Equipment for protein quantification (e.g., BCA assay)
o Equipment and reagents for Western blotting (or other protein detection method)
» Antibody specific for CBP or p300
Procedure:
o Cell Treatment:
o Culture cells to ~80-90% confluency.

o Treat cells with the desired concentration of SGC-CBP30 or DMSO for a specified time
(e.g., 1-4 hours) in culture media. A typical starting concentration range for cellular assays
is 0.1-10 pM.[4]

e Cell Harvesting and Heating:
o Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors.

o Aliquot the cell suspension into PCR tubes.
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o Heat the samples to a range of temperatures (e.g., 40-70 °C in 3 °C increments) for 3
minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

 Lysis and Fractionation:
o Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.

o Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the
aggregated proteins.

e Analysis of Soluble Fraction:
o Carefully collect the supernatant (soluble fraction).

o Determine the protein concentration of each sample and normalize to ensure equal
loading.

o Analyze the samples by Western blotting using an antibody against CBP or p300.
o Data Analysis:
o Quantify the band intensities for each temperature point.

o Plot the normalized band intensity against the temperature to generate a melting curve for
both the SGC-CBP30-treated and vehicle-treated samples.

o A shift in the melting curve to a higher temperature in the presence of SGC-CBP30
indicates target engagement and stabilization.

Conclusion

SGC-CBP30 is a valuable tool for investigating the biological functions of CBP and p300. The
protocols provided in these application notes offer a starting point for characterizing the in vitro
activity of SGC-CBP30. Researchers should optimize the experimental conditions for their
specific systems to ensure robust and reproducible results. Careful consideration of the
recommended concentration ranges will aid in designing experiments that effectively probe the
role of CBP/p300 in various signaling pathways and cellular processes.

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/product/b15604191?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604191?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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